1-(2h)-Phthalazinone

PARP inhibitor Cancer Drug Resistance

Unsubstituted 1-(2H)-Phthalazinone is the essential bicyclic core for synthesizing pharmacologically differentiated derivatives. It serves as the starting point for PARP inhibitors (e.g., YCH1899), dual PARP-1/HDAC-1 inhibitors (DLC series), topical PDE4 inhibitors, and AR antagonists (4-benzyl scaffold). This core enables rational substitution to achieve target specificity not possible with the unsubstituted scaffold alone. Procure ≥98% purity material to advance your medicinal chemistry program.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
Cat. No. B12366010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2h)-Phthalazinone
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2C(=CN=NC2=O)C=C1
InChIInChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5,7H
InChIKeyKGMZBPSGRCBSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2H)-Phthalazinone for Scientific Research: Core Scaffold for PARP Inhibitors and Beyond


1-(2H)-Phthalazinone, also referred to as phthalazin-1(2H)-one, is a heterobicyclic diaza compound that serves as a privileged pharmacophore in medicinal chemistry [1]. Its core structure is foundational to a broad array of synthetic derivatives with diverse biological activities, most notably as poly(ADP-ribose) polymerase (PARP) inhibitors [2]. While the unsubstituted core is often a synthetic intermediate rather than an end-use drug, its functionalized derivatives are central to several FDA-approved cancer therapeutics and are under active investigation for antimicrobial, anti-inflammatory, and antiviral applications .

Why Generic 1-(2H)-Phthalazinone Substitution Fails: The Critical Role of Functionalization


The unsubstituted 1-(2H)-phthalazinone core is a versatile but non-selective scaffold. Its biological activity is highly dependent on specific substitutions that dictate target binding, potency, and selectivity [1]. For example, the core itself is a weak, non-selective PARP inhibitor, unsuitable as a chemical probe [2]. Direct substitution with a different heterocycle or a simple analog is not a viable procurement strategy because functionalization dramatically alters the compound's pharmacological profile. The evidence below demonstrates that specific derivatives, not the core itself, achieve the quantifiable, target-specific differentiation necessary for valid scientific comparisons against established drugs like olaparib, talazoparib, or hydroxyflutamide.

Quantitative Differentiation of 1-(2H)-Phthalazinone Derivatives: Head-to-Head Evidence


Superior PARP Inhibition and Overcoming Drug Resistance in Cancer Cells

In a direct comparison, the phthalazinone derivative YCH1899 demonstrated potent antiproliferation activity against olaparib- and talazoparib-resistant cancer cells, achieving IC50 values of 0.89 nM and 1.13 nM, respectively, where the parent drugs were ineffective [1]. This contrasts with the core phthalazinone, which is a non-selective PARP inhibitor [2]. Furthermore, compound 11c, another derivative, was a more potent PARP-1 inhibitor (IC50 = 97 nM) than the approved drug olaparib (IC50 = 139 nM) [3].

PARP inhibitor Cancer Drug Resistance

Dual-Target PARP-1/HDAC-1 Inhibition for Enhanced Antitumor Activity

Phthalazinone derivatives can be engineered for dual inhibition. A series of compounds demonstrated potent PARP-1 inhibition with IC50 values below 0.2 nM, significantly more potent than olaparib [1]. Within this series, DLC-50 showed potent anti-proliferative activity against multiple breast cancer cell lines: MDA-MB-436 (IC50 = 0.30 μM), MDA-MB-231 (IC50 = 2.70 μM), and MCF-7 (IC50 = 2.41 μM) [1]. Another compound, DLC-49, exhibited dual inhibitory activity with IC50 values of 0.53 nM for PARP-1 and 17 nM for HDAC-1 [1].

PARP inhibitor HDAC inhibitor Breast Cancer

Potent Androgen Receptor (AR) Antagonism Comparable to Hydroxyflutamide

The 4-benzyl-1-(2H)-phthalazinone derivative, compound 11c, was identified as a potent nonsteroidal androgen receptor (AR) antagonist. It potently inhibited SC-3 cell proliferation (IC50 = 0.18 μM) and demonstrated high wild-type AR-binding affinity (IC50 = 10.9 μM) [1]. This binding affinity was reported as comparable to that of the clinically used AR antagonist, hydroxyflutamide [1].

Androgen Receptor Prostate Cancer Antagonist

Potent and Selective Dengue Virus Inhibition with Favorable Selectivity Index

A series of phthalazinone derivatives were optimized as dengue virus (DENV) inhibitors. The lead compound 14l displayed potent anti-DENV-2 activity with an IC50 value of 0.13 μM against viral RNA replication [1]. Crucially, it also exhibited a high selectivity index of 89.2, indicating low cytotoxicity relative to its antiviral potency [1]. This contrasts with many broad-spectrum antivirals that often have lower therapeutic windows.

Antiviral Dengue Virus Selectivity

Topical PDE4 Inhibition with In Vivo Anti-Inflammatory Efficacy

2-Substituted phthalazinone derivatives were synthesized and evaluated as PDE4 inhibitors [1]. The most potent compounds exhibited IC50 values in the subnanomolar range for PDE4 inhibition and suppressed TNF-α production in whole rat blood cells [1]. When administered topically, these compounds were effective in a mouse model of dermatitis, demonstrating a practical advantage over oral PDE4 inhibitors like roflumilast, which are associated with gastrointestinal side effects [1].

PDE4 inhibitor Anti-inflammatory Dermatitis

Optimal Research Applications for 1-(2H)-Phthalazinone Derivatives Based on Differentiated Evidence


Overcoming PARP Inhibitor Resistance in Oncology Research

Procure functionalized phthalazinone derivatives like YCH1899 for studies on BRCA-deficient cancers that have developed resistance to first-line PARP inhibitors such as olaparib and talazoparib. The evidence demonstrates potent activity in cell lines and xenograft models with acquired drug resistance [1].

Dual PARP/HDAC Inhibition Studies

Select phthalazinone derivatives with dual PARP-1 and HDAC-1 inhibitory activity for research into synergistic epigenetic and DNA damage response therapies. Compounds from the DLC series have shown low nanomolar potency against both targets, a profile not achievable with standard single-agent PARP inhibitors [1].

Topical Anti-Inflammatory Drug Development

Utilize 2-substituted phthalazinone derivatives for the development of topical PDE4 inhibitors for dermatological conditions like atopic dermatitis. This approach leverages subnanomolar in vitro potency and avoids the systemic side effects of oral PDE4 inhibitors [1].

Nonsteroidal Androgen Receptor Antagonist Discovery

Employ 4-benzyl-1-(2H)-phthalazinone scaffolds as a starting point for novel AR antagonists. Compound 11c's comparable binding affinity to hydroxyflutamide validates this scaffold for developing alternative prostate cancer therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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